2-tert-Butoxy-2-oxo-1-methylethylzinc bromide
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Overview
Description
2-tert-Butoxy-2-oxo-1-methylethylzinc bromide is an organozinc compound with the molecular formula C7H13BrO2Zn. It is commonly used in organic synthesis as a reagent for various chemical reactions. This compound is typically available as a solution in tetrahydrofuran (THF) or diethyl ether .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-tert-Butoxy-2-oxo-1-methylethylzinc bromide can be synthesized through the reaction of tert-butyl 2-bromo-2-methylpropanoate with zinc in the presence of a suitable solvent such as THF or diethyl ether. The reaction is typically carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified and stored under appropriate conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
2-tert-Butoxy-2-oxo-1-methylethylzinc bromide undergoes various types of chemical reactions, including:
Nucleophilic substitution: It can react with electrophiles to form new carbon-carbon bonds.
Transmetalation: It can transfer its organic group to other metals, such as palladium or copper, in catalytic cycles
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, carbonyl compounds, and other electrophiles. The reactions are typically carried out under an inert atmosphere to prevent oxidation and degradation of the reagent .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. Common products include substituted alkanes, alkenes, and other organic compounds .
Scientific Research Applications
2-tert-Butoxy-2-oxo-1-methylethylzinc bromide is widely used in scientific research for various applications, including:
Organic synthesis: It is used as a reagent for forming carbon-carbon bonds in the synthesis of complex organic molecules.
Medicinal chemistry: It is employed in the synthesis of pharmaceutical intermediates and active compounds.
Material science: It is used in the preparation of advanced materials and polymers
Mechanism of Action
The mechanism of action of 2-tert-Butoxy-2-oxo-1-methylethylzinc bromide involves its ability to act as a nucleophile in chemical reactions. It can donate its organic group to electrophiles, forming new carbon-carbon bonds. The zinc atom in the compound plays a crucial role in stabilizing the intermediate species formed during the reaction .
Comparison with Similar Compounds
Similar Compounds
- 2-tert-Butoxy-2-oxo-1-methylethylzinc chloride
- 2-tert-Butoxy-2-oxo-1-methylethylzinc iodide
- 2-tert-Butoxy-2-oxo-1-methylethylzinc fluoride
Uniqueness
2-tert-Butoxy-2-oxo-1-methylethylzinc bromide is unique due to its specific reactivity and stability compared to other similar organozinc compounds. The presence of the bromide ion influences its reactivity and makes it suitable for specific synthetic applications .
Properties
IUPAC Name |
bromozinc(1+);tert-butyl propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13O2.BrH.Zn/c1-5-6(8)9-7(2,3)4;;/h5H,1-4H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZQFZGEXOABPM-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[CH-]C(=O)OC(C)(C)C.[Zn+]Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO2Zn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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